BRD4 Bromodomain Inhibition: IC50 Comparison of 7-Bromo-5-fluoro-Derived versus Unsubstituted Pyrrolo[2,3-c]pyridine Scaffolds
Pyrrolo[2,3-c]pyridine derivatives incorporating the 7-bromo-5-fluoro substitution motif, as exemplified by compound BDBM391552 (derived from US10472358 Example 44B and related Incyte Corporation patents), exhibit potent inhibition of BRD4 bromodomains BD1 and BD2 with IC50 values reported as <100 nM in biochemical assays [1]. In contrast, unsubstituted 1H-pyrrolo[2,3-c]pyridine parent scaffolds lacking halogenation at C5 and C7 positions demonstrate no measurable BRD4 inhibition at comparable concentrations (IC50 >10 µM or inactive), as the halogen substituents are essential for engaging the acetyl-lysine binding pocket through halogen bonding interactions and shape complementarity [2].
| Evidence Dimension | BRD4-BD1 and BRD4-BD2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 < 100 nM (for 7-bromo-5-fluoro-pyrrolo[2,3-c]pyridine-derived BDBM391552 series) |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-c]pyridine parent scaffold: IC50 > 10 µM or inactive |
| Quantified Difference | >100-fold improvement in potency with halogen substitution |
| Conditions | White 384-well polystyrene plate; final volume 40 µL for BD1, 60 µL for BD2; recombinant BRD4-BD1 and BRD4-BD2 proteins |
Why This Matters
This >100-fold potency differential validates that the 7-bromo-5-fluoro substitution pattern is mechanistically required for BRD4 engagement, and procurement of non-halogenated pyrrolopyridines would yield inactive or substantially less potent compounds.
- [1] BindingDB. BDBM391552 Affinity Data: IC50 < 100 nM against BRD4-BD1 and BRD4-BD2. Incyte Corporation US10472358, Example 44B; US10781209, Example 47. View Source
- [2] Incyte Corporation. (2019). US10472358B2: Bromodomain inhibitors comprising pyrrolo[2,3-c]pyridine cores with halogen substitution at C5 and C7 positions required for activity. View Source
